molecular formula C26H25N3O4S B11086785 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline

Cat. No.: B11086785
M. Wt: 475.6 g/mol
InChI Key: NFQUPIQXBPZGHA-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline is a complex organic compound with a unique structure that includes a thiazole ring, nitrophenyl group, and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with 4-nitrobenzaldehyde to form an intermediate, which is then cyclized with thioamide to produce the thiazole ring. The final step involves the coupling of the thiazole intermediate with 2-methylaniline under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro-oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group, used in organic synthesis.

    Ginsenoside compound K: A bioactive compound with similar pharmacological properties, including anti-inflammatory and anticancer effects.

Uniqueness

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2-methylaniline is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H25N3O4S/c1-18-6-4-5-7-22(18)27-26-28(15-14-19-8-13-24(32-2)25(16-19)33-3)23(17-34-26)20-9-11-21(12-10-20)29(30)31/h4-13,16-17H,14-15H2,1-3H3

InChI Key

NFQUPIQXBPZGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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